![molecular formula C10H13N5O4 B3029182 (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 5682-25-7](/img/structure/B3029182.png)
(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Overview
Description
(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurodegenerative Disorders: Targeting A2A Receptors
Alpha-Adenosine interacts with adenosine receptors, particularly the A2A subtype, which has garnered significant attention due to its wide-ranging therapeutic potential. In the central nervous system (CNS), A2A receptors regulate various physiological mechanisms. Notably, A2A receptor blockers have demonstrated antiparkinsonian effects, making them promising candidates for neurodegenerative disorders. For instance:
- Alzheimer’s Disease (AD) : In vitro and in vivo studies suggest that A2A adenosine receptor antagonists may mitigate amyloid peptide accumulation and tau hyperphosphorylation, key pathogenic factors in AD .
Synthetic Chemistry and α-Nucleosides
Alpha-Adenosine’s synthetic accessibility is essential for drug development:
Mechanism of Action
Target of Action
Alpha-Adenosine, also known as (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol or 9-alpha-d-ribofuranosyl-9h-purin-6-amine, primarily targets the adenosine receptors (ARs) in the body . These receptors are a family of G protein-coupled receptors and are classified into four subtypes: A1, A2A, A2B, and A3 . They play central roles in a broad range of physiological processes, including sleep regulation, angiogenesis, and modulation of the immune system .
Mode of Action
Alpha-Adenosine interacts with its targets, the adenosine receptors, to exert its effects. It depresses the SA & AV nodal activity and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle . This interaction results in negative chronotropy and dromotropy . It acts as a direct agonist at specific cell membrane receptors (A1 & A2), where A1 is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue .
Biochemical Pathways
Alpha-Adenosine affects several biochemical pathways. It is involved in the cAMP-adenosine pathway, a biochemical mechanism mediated by ATP-binding cassette transporters that facilitate cAMP efflux and by specific ectoenzymes that convert cAMP to AMP (ecto-PDEs) and AMP to adenosine (ecto-nucleotidases such as CD73) . In addition, it is involved in the regulation of adenylyl cyclase, phospholipase C, inositol triphosphate, diacylglycerol, phosphatidylinositol 3-kinase, and mitogen-activated protein kinases .
Pharmacokinetics
Alpha-Adenosine has very rapid metabolism by adenosine deaminase in red cells and the endothelial wall . Its half-life is less than 10 seconds, and its duration of action is approximately 30 seconds . It must be given intravenously for absorption , and it is absorbed by RBC’s and endothelium .
Result of Action
The molecular and cellular effects of alpha-Adenosine’s action are significant. It inhibits platelet aggregation to ADP . This mechanism is due to the elevation in intracellular cAMP and works through the A2a receptor . It also leads to hyperpolarization and suppression of calcium-dependent action potentials .
Action Environment
The action, efficacy, and stability of alpha-Adenosine can be influenced by environmental factors. For instance, adenosine is released from damaged tissue, which may contribute to the platelet dysfunction seen after severe trauma . Furthermore, the extracellular cAMP-adenosine pathway is operative in many cell types, including those of the airways . In airways, extracellular adenosine exerts pro-inflammatory effects and induces bronchoconstriction in patients with asthma and chronic obstructive pulmonary diseases .
properties
IUPAC Name |
(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-CRKDRTNXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | |
CAS RN |
5682-25-7 | |
Record name | 9H-Purin-6-amine, 9-alpha-D-ribofuranosyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Purin-6-amine, 9- alpha-D-ribofuranosyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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